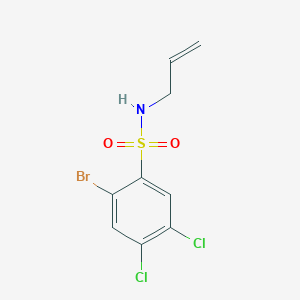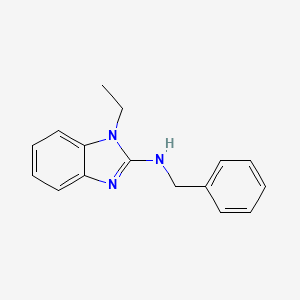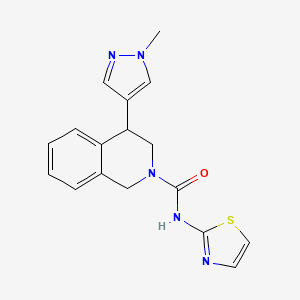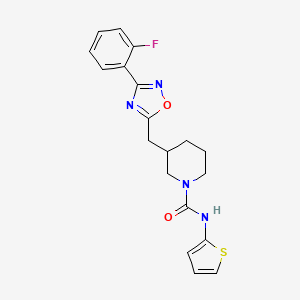
N-(2,4-dimethylphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide, also known as DMNIT, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in the field of medicine. DMNIT is a thioacetamide derivative that has been synthesized using various methods.
作用機序
The mechanism of action of N-(2,4-dimethylphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is not fully understood. However, it has been suggested that this compound inhibits the activity of enzymes involved in cancer cell growth, inflammation, and bacterial growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory cytokines. It has also been found to inhibit the activity of bacterial enzymes involved in the biosynthesis of cell wall components.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. This compound has also been found to reduce the production of reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells. This compound has been shown to reduce the levels of inflammatory cytokines and inhibit the growth of bacteria.
実験室実験の利点と制限
N-(2,4-dimethylphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. This compound has been found to exhibit potent anti-cancer, anti-inflammatory, and anti-bacterial properties, making it a promising candidate for further research. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to administer in vivo. This compound also has a short half-life, which can limit its efficacy.
将来の方向性
There are several future directions for research on N-(2,4-dimethylphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide. One area of research is to investigate the potential of this compound as a chemotherapeutic agent for various types of cancer. Another area of research is to explore the anti-inflammatory properties of this compound and its potential as a treatment for inflammatory diseases. Additionally, further research is needed to investigate the mechanism of action of this compound and its potential as an antibiotic agent. Finally, there is a need for the development of more efficient synthesis methods for this compound.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential applications in the field of medicine. It exhibits potent anti-cancer, anti-inflammatory, and anti-bacterial properties and has been synthesized using various methods. This compound has several advantages for lab experiments, but also has some limitations. Further research is needed to investigate the potential of this compound as a chemotherapeutic agent, anti-inflammatory agent, and antibiotic agent.
合成法
N-(2,4-dimethylphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide has been synthesized using various methods, including the reaction of 2,4-dimethylphenyl isothiocyanate with 1-(4-nitrophenyl)-1H-imidazole-2-thiol in the presence of a base. Another method involves the reaction of 2,4-dimethylphenyl isothiocyanate with 1-(4-nitrophenyl)-1H-imidazole-2-amine in the presence of a base. The product obtained from these reactions is this compound.
科学的研究の応用
N-(2,4-dimethylphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. This compound has been shown to inhibit the growth of cancer cells in various types of cancer, including breast, lung, and prostate cancer. It has also been found to reduce the production of inflammatory cytokines and inhibit the growth of bacteria such as Staphylococcus aureus.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-13-3-8-17(14(2)11-13)21-18(24)12-27-19-20-9-10-22(19)15-4-6-16(7-5-15)23(25)26/h3-11H,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVUZMYGUHBZOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-5-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2922684.png)

![3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2922687.png)
![N-(4-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![2-hydroxy-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]nicotinamide](/img/structure/B2922689.png)
![1-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2922691.png)
![N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2922694.png)
![6-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2922695.png)
![7-(4-(4-fluorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2922696.png)

![2-(2,4-Difluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2922700.png)
![3-(3,4-dimethoxyphenyl)-6-(2-hydroxyethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2922703.png)

